9-Azido-9-deoxy-N-acetylneuraminic acid
CAS No.:
Cat. No.: VC13985217
Molecular Formula: C11H18N4O8
Molecular Weight: 334.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4O8 |
|---|---|
| Molecular Weight | 334.28 g/mol |
| IUPAC Name | (4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H18N4O8/c1-4(16)14-7-5(17)2-11(22,10(20)21)23-9(7)8(19)6(18)3-13-15-12/h5-9,17-19,22H,2-3H2,1H3,(H,14,16)(H,20,21)/t5-,6+,7+,8+,9+,11?/m0/s1 |
| Standard InChI Key | ZQEYNHOXMPPCHQ-LUWBGTNYSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CN=[N+]=[N-])O)O)(C(=O)O)O)O |
| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CN=[N+]=[N-])O)O)(C(=O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
9AzNeu5Ac (C₁₁H₁₈N₄O₈; molecular weight: 334.28 g/mol) retains the core structure of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid, but features an azide group (-N₃) at the C-9 position instead of a hydroxyl group. This substitution alters the molecule’s electronic and steric profile, enhancing its reactivity in bioorthogonal click chemistry reactions . The compound’s IUPAC name, (4S,5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid, reflects its stereochemical complexity, with four chiral centers (C-4, C-5, C-6, and C-7) influencing its biological interactions .
Solubility and Stability
9AzNeu5Ac exhibits solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in water and methanol under specific conditions . Its stability is temperature-dependent, requiring storage at -20°C to prevent degradation . The azide group’s susceptibility to reduction necessitates inert handling conditions to maintain functional integrity during experimental applications .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₄O₈ | |
| Molecular Weight | 334.28 g/mol | |
| CAS Number | 76487-51-9 | |
| Purity | ≥85% (HPLC) | |
| Storage Conditions | -20°C, desiccated |
Synthesis and Chemoenzymatic Production
Enzymatic Precursor Synthesis
The synthesis of 9AzNeu5Ac leverages sialic acid aldolases, enzymes that catalyze the condensation of N-acetylmannosamine (ManNAc) with pyruvate. Notably, Pasteurella multocida sialic acid aldolase (PmAldolase) demonstrates superior efficiency over its Escherichia coli counterpart (EcAldolase) in generating C-5 and C-9 modified sialic acid analogues . PmAldolase facilitates the incorporation of azide groups at C-9 by utilizing 9-azido-9-deoxy derivatives of ManNAc, yielding 3-fluoro(a/e)-sialic acid intermediates that are subsequently derivatized .
Chemical Derivatization
Post-enzymatic synthesis, chemical modifications introduce fluorine atoms at C-2 and C-3 positions to enhance sialidase inhibition. Diethylaminosulfur trifluoride (DAST) mediates fluorination, producing diastereomers such as 2(e)3(a)DFNeu5Ac9N₃, which exhibits axial fluorine at C-3 and equatorial fluorine at C-2 . Stereochemical outcomes are critical: axial fluorine at C-3 improves bacterial sialidase inhibition by 100-fold compared to equatorial configurations .
Biological Activity and Mechanistic Insights
Sialidase Inhibition
9AzNeu5Ac derivatives selectively target bacterial sialidases, enzymes critical for pathogen virulence. For instance, 2(e)3(a)DFNeu5Ac9N₃ inhibits Clostridium perfringens sialidase (CpNanI) and Vibrio cholerae sialidase with subnanomolar efficacy, outperforming the natural substrate Neu5Ac by orders of magnitude . The inhibition mechanism involves covalent binding to the enzyme’s active site, facilitated by the azide group’s nucleophilic reactivity and fluorine’s electron-withdrawing effects .
Table 2: Inhibition Efficacy of 9AzNeu5Ac Derivatives Against Bacterial Sialidases
| Sialidase Source | Inhibition (% at 10 µM) | Compound | Reference |
|---|---|---|---|
| C. perfringens (CpNanI) | 99.9 ± 0.1 | 2(e)3(a)DFNeu5Ac9N₃ | |
| V. cholerae | 99.9 ± 0.1 | 2(e)3(a)DFNeu5Ac9N₃ | |
| A. ureafaciens | 75.2 ± 0.2 | 2(e)3(e)DFNeu5Ac9N₃ |
Metabolic Labeling Applications
In living cells and animal models, 9AzNeu5Ac serves as a metabolic precursor for sialoglycan engineering. Cellular uptake and incorporation into glycoconjugates enable subsequent click chemistry-mediated tagging with fluorophores (e.g., Alexa Fluor 488) or biotin for flow cytometry, microscopy, or glycoproteomic profiling . This approach has revealed spatial-temporal dynamics of sialylation in cancer metastasis and immune cell interactions .
Comparative Analysis with Natural Sialic Acids
Structural and Functional Divergence
The C-9 azide substitution in 9AzNeu5Ac eliminates hydrogen-bonding interactions critical for natural sialic acid recognition by mammalian receptors, reducing off-target effects in therapeutic applications . Conversely, bacterial sialidases, which exploit hydrophobic active sites, accommodate the azide’s steric bulk, enhancing inhibitor specificity .
Pharmacokinetic Considerations
In vivo studies demonstrate that 9AzNeu5Ac derivatives exhibit prolonged enzymatic inhibition compared to non-fluorinated analogues. The half-life of 2(e)3(a)DFNeu5Ac9N₃ in murine models exceeds 24 hours, attributed to fluorine’s metabolic stability and reduced renal clearance .
Challenges and Future Directions
Synthetic Scalability
Current chemoenzymatic routes to 9AzNeu5Ac suffer from low yields (30–40%), driven by enzymatic stereoselectivity limitations and side reactions during fluorination . Advances in directed evolution of aldolases and flow chemistry could address these bottlenecks.
In Vivo Toxicity
While 9AzNeu5Ac exhibits minimal cytotoxicity in vitro, its azide group poses potential genotoxic risks via nitrene intermediate formation. Prodrug strategies masking the azide until cellular uptake are being explored to mitigate this concern .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume